3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea
Description
3-(2-Methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea is a urea derivative characterized by two distinct structural motifs:
- A 4-phenyloxan-4-ylmethyl group (tetrahydropyran ring substituted with a phenyl group at the 4-position), contributing steric bulk and aromatic interactions.
This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where urea moieties act as hydrogen-bond donors/acceptors. Structural analogs in the evidence (e.g., ’s N-[(4-phenyloxan-4-yl)methyl]acetamide) indicate that the oxane ring and phenyl group may influence conformational stability and binding affinity .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(4-phenyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-12-9-17-15(19)18-13-16(7-10-21-11-8-16)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRYFYYNFEELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea typically involves multiple steps. One common method starts with the preparation of the intermediate 4-phenyltetrahydro-2H-pyran-4-ylmethanol. This intermediate is then reacted with 1-(2-methoxyethyl)isocyanate under controlled conditions to form the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Aldehydes, acids.
Reduction: Amines, alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. The methoxyethyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Diversity and Structural Analogues
Table 1: Key Structural Features of Compared Compounds
Key Observations:
- Oxane vs.
- Methoxyethyl vs. Methoxybenzoyloxy : The methoxyethyl group in the target compound is less sterically hindered than the 4-methoxybenzoyloxy group in ’s compound, which may reduce metabolic lability .
- Chlorophenyl vs. Phenyloxane : The 4-chlorophenyl group in ’s compound introduces electronegativity, whereas the phenyloxane in the target compound adds hydrophobic bulk, influencing solubility (predicted pKa: 12.75 for vs. unmeasured for the target) .
Key Observations:
- Microwave-Assisted Synthesis : achieved a 91% yield using microwave irradiation, suggesting efficient energy transfer for urea formation. This method could be adapted for the target compound .
- Isocyanate Coupling : ’s 89% yield via isocyanate reactions highlights the reliability of this route for urea derivatives, though steric hindrance from the oxane group in the target may require optimized conditions .
Biological Activity
3-(2-Methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
This compound features a urea functional group, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives containing phenyloxane moieties have shown promise in inhibiting tumor cell proliferation.
Case Study : A study conducted on a series of phenyloxane derivatives demonstrated that certain modifications enhanced their cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening against a panel of bacterial strains revealed moderate activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be developed further as an antimicrobial agent.
Toxicological Profile
The toxicological assessment indicates that this compound poses some risks. According to the European Chemicals Agency (ECHA), it is classified as very toxic to aquatic life with long-lasting effects and may cause reproductive toxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for cell survival and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
Synthesis and Characterization
Research indicates that the synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors. The characterization techniques employed include NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming the desired structure and purity.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
